Ethyl 4-[({[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a morpholine and triazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of morpholine and triazine rings in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction is usually carried out in an ice bath to maintain low temperatures and prevent side reactions.
Thioacetylation: The triazine derivative is then subjected to thioacetylation using thioacetic acid or its derivatives. This step introduces the thioacetyl group into the molecule.
Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the thioacetylated triazine derivative with ethyl 4-aminobenzoate. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often involve optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the thioacetyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents for these reactions include amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalysts and sensors.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in critical biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses. This modulation can result in the inhibition of cell proliferation, induction of apoptosis, or suppression of viral replication.
Comparison with Similar Compounds
Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate can be compared with other similar compounds:
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Similar Compounds
- Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]acetyl}amino)benzoate
- Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)phenylacetate
- Ethyl 4-({[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzamide
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Uniqueness: : The presence of both morpholine and triazine rings in Ethyl 4-[({[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate makes it unique compared to other similar compounds. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5S/c1-2-33-19(30)16-3-5-17(6-4-16)23-18(29)15-34-22-25-20(27-7-11-31-12-8-27)24-21(26-22)28-9-13-32-14-10-28/h3-6H,2,7-15H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGDOQTUDASHRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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